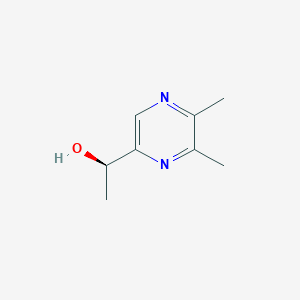

(R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol

Descripción

(R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol is a chiral alcohol derivative of a substituted pyrazine ring. Its structure features a hydroxyl group (-OH) attached to a methyl-substituted pyrazine scaffold, with stereochemical specificity at the R-configuration. Pyrazine derivatives are widely studied for their roles in pharmaceutical intermediates, flavor chemistry, and asymmetric synthesis due to their electron-deficient aromatic systems and ability to engage in hydrogen bonding.

Propiedades

Fórmula molecular |

C8H12N2O |

|---|---|

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

(1R)-1-(5,6-dimethylpyrazin-2-yl)ethanol |

InChI |

InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4,7,11H,1-3H3/t7-/m1/s1 |

Clave InChI |

CKTJURWYEBGDSJ-SSDOTTSWSA-N |

SMILES isomérico |

CC1=NC=C(N=C1C)[C@@H](C)O |

SMILES canónico |

CC1=NC=C(N=C1C)C(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and 1,2-diketones.

Chiral Resolution: The chiral center at the ethanol group can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(5,6-Dimethylpyrazin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The methyl groups and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: Formation of 5,6-dimethylpyrazine-2-carboxylic acid.

Reduction: Formation of 5,6-dimethyl-1,2-dihydropyrazine.

Substitution: Formation of various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

®-1-(5,6-Dimethylpyrazin-2-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol with key analogs, emphasizing structural, electronic, and functional differences.

1-(5,6-Dimethylpyrazin-2-yl)ethanone

- Structural Difference : Replaces the hydroxyl group with a ketone (-CO).

- Key Implications: Reactivity: The ketone is more electrophilic, making it susceptible to nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the ethanol derivative enables hydrogen bonding and participation in acid-base chemistry. Safety Profile: The ethanone analog requires strict handling protocols (e.g., avoiding heat and ignition sources) due to flammability risks, as noted in safety guidelines . Applications: Likely used as a precursor in synthesizing the ethanol derivative via reduction.

R(+)-1-(2-Naphthyl)ethanol

- Structural Difference : Substitutes the pyrazine ring with a naphthyl group.

- Key Implications: Aromatic System: The naphthyl group provides extended conjugation, enhancing UV absorption properties, which is critical in photochemical applications. Chirality: Both compounds are chiral, but the bulky naphthyl group in R(+)-1-(2-naphthyl)ethanol may confer higher enantioselectivity in asymmetric catalysis .

(R)-(-)-1,1-Diphenyl-2-propanol

- Structural Difference : Features a secondary alcohol with two phenyl groups, increasing steric bulk.

- Key Implications: Steric Effects: The diphenyl groups hinder nucleophilic attack at the alcohol site, making this compound more stable under harsh reaction conditions compared to the primary alcohol in (R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol. Applications: Often employed in chiral resolving agents or as a ligand in organometallic chemistry .

Dicyanomethylpyrazine and 5,6-Diphenylpyrazine-2,3-dicarbonitrile

- Structural Differences: Replace methyl groups with electron-withdrawing cyano (-CN) or bulky diphenyl substituents.

- Key Implications: Electronic Effects: Cyano groups increase the pyrazine ring’s electron deficiency, enhancing reactivity in charge-transfer complexes or as ligands in coordination chemistry. Solubility: Bulky diphenyl groups reduce solubility in polar solvents compared to the methyl-substituted ethanol derivative .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Group | Key Properties/Applications |

|---|---|---|---|

| (R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol | C₈H₁₂N₂O | -OH (alcohol) | Hydrogen bonding, chiral synthesis |

| 1-(5,6-Dimethylpyrazin-2-yl)ethanone | C₈H₁₀N₂O | -CO (ketone) | Electrophilic precursor, flammable |

| R(+)-1-(2-Naphthyl)ethanol | C₁₂H₁₂O | -OH (alcohol) | Photochemistry, asymmetric catalysis |

| (R)-(-)-1,1-Diphenyl-2-propanol | C₁₅H₁₆O | -OH (secondary) | Steric stabilization, chiral ligands |

| Dicyanomethylpyrazine | C₇H₄N₄ | -CN | Electron-deficient coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.